molecular formula C17H16BrN5O B11273614 N-(2-bromophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(2-bromophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11273614
M. Wt: 386.2 g/mol
InChI Key: MBRDSMVWUCOBAG-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of bromine and dimethylphenyl groups further enhances its reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of N-(2-bromophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the 1,2,3-triazole ring.

    Introduction of the bromophenyl group: This step often involves a bromination reaction, where a phenyl group is substituted with a bromine atom.

    Attachment of the dimethylphenylamino group: This can be done through an amination reaction, where a dimethylphenylamine is introduced to the triazole ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

N-(2-bromophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2-bromophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions, including enzyme inhibition and protein binding.

    Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl and dimethylphenyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate various biological pathways.

Comparison with Similar Compounds

N-(2-bromophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can be compared with similar compounds such as:

  • N-(2-bromophenyl)-2-[(3,4-dimethylphenyl)amino]acetamide
  • 3-(4-bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide

These compounds share structural similarities but differ in their specific functional groups and overall reactivity

Properties

Molecular Formula

C17H16BrN5O

Molecular Weight

386.2 g/mol

IUPAC Name

N-(2-bromophenyl)-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16BrN5O/c1-10-7-8-12(9-11(10)2)19-16-15(21-23-22-16)17(24)20-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23)

InChI Key

MBRDSMVWUCOBAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3=CC=CC=C3Br)C

Origin of Product

United States

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